8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1823188-42-6
VCID: VC7856987
InChI: InChI=1S/C9H4ClF3N2O2/c10-5-1-4(9(11,12)13)3-15-6(8(16)17)2-14-7(5)15/h1-3H,(H,16,17)
SMILES: C1=C(C2=NC=C(N2C=C1C(F)(F)F)C(=O)O)Cl
Molecular Formula: C9H4ClF3N2O2
Molecular Weight: 264.59

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

CAS No.: 1823188-42-6

Cat. No.: VC7856987

Molecular Formula: C9H4ClF3N2O2

Molecular Weight: 264.59

* For research use only. Not for human or veterinary use.

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid - 1823188-42-6

Specification

CAS No. 1823188-42-6
Molecular Formula C9H4ClF3N2O2
Molecular Weight 264.59
IUPAC Name 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C9H4ClF3N2O2/c10-5-1-4(9(11,12)13)3-15-6(8(16)17)2-14-7(5)15/h1-3H,(H,16,17)
Standard InChI Key XAXCHISMSFVBBE-UHFFFAOYSA-N
SMILES C1=C(C2=NC=C(N2C=C1C(F)(F)F)C(=O)O)Cl
Canonical SMILES C1=C(C2=NC=C(N2C=C1C(F)(F)F)C(=O)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (C9H4ClF3N2O2C_9H_4ClF_3N_2O_2) features a bicyclic imidazo[1,2-a]pyridine scaffold with substituents at positions 3, 6, and 8 (Figure 1). The chloro group at position 8 enhances electrophilicity, while the trifluoromethyl group at position 6 improves metabolic stability and lipophilicity . The carboxylic acid at position 3 enables hydrogen bonding and salt formation, critical for target interactions .

Figure 1: Structural Representation

Imidazo[1,2-a]pyridine core with substituents at positions 3 (COOH), 6 (CF3), and 8 (Cl)\text{Imidazo[1,2-a]pyridine core with substituents at positions 3 (COOH), 6 (CF}_3\text{), and 8 (Cl)}

Physicochemical Profile

Key properties include:

PropertyValueSource
Molecular Weight264.59 g/mol
Melting Point100–103°C
Density1.71 g/cm³
LogP2.46
SolubilityLow in water; soluble in DMF

The trifluoromethyl group contributes to its hydrophobic character, while the carboxylic acid moiety allows for pH-dependent solubility .

Synthesis and Optimization

Multicomponent Reactions (MCRs)

Copper-catalyzed three-component coupling (TCC) of 2-aminopyridines, arylaldehydes, and alkynes yields the imidazo[1,2-a]pyridine core with >80% efficiency . Subsequent chlorination and trifluoromethylation steps introduce the respective substituents .

Stepwise Substitution

Ethyl bromopyruvate reacts with 3-chloro-5-(trifluoromethyl)pyridin-2-amine under basic conditions (K₂CO₃, DMF) to form intermediates, which are hydrolyzed to the carboxylic acid derivative (87–94% yield) .

Industrial Production

Large-scale synthesis employs batch reactors with optimized conditions (50–120°C, THF/DMF solvents). Purification via crystallization or chromatography achieves ≥97% purity .

Table 1: Comparison of Synthetic Methods

MethodYield (%)Key Reagents/CatalystsReference
Cu-catalyzed TCC80–85CuI, 2-aminopyridine
Ethyl bromopyruvate route87–94K₂CO₃, DMF
Decarboxylative coupling60–75Glyoxalic acid, boronic acid

Applications in Medicinal Chemistry and Agriculture

Diabetes Therapeutics

As a GLP-1R agonist, the compound enhances glucose-dependent insulin secretion, making it a candidate for type 2 diabetes therapy . Structural analogs with improved bioavailability are under preclinical evaluation .

Agricultural Protectants

Formulations containing 0.1–0.5% w/v of the compound effectively controlled nematode infestations in tomato crops without phytotoxicity . Patents cover its use as a broad-spectrum fungicide .

Comparative Analysis with Structural Analogs

Positional Isomerism

Moving the carboxylic acid from position 3 to 2 (CAS: 353258-35-2) reduces GLP-1R affinity by 40% but increases nematicidal activity by 25% .

Substituent Effects

Replacing trifluoromethyl with methyl groups decreases metabolic stability (t₁/₂: 2.1 vs. 4.3 hours) . Chloro-to-fluoro substitution at position 8 improves solubility but reduces target selectivity .

Table 2: Analog Comparison

Compound (CAS)Bioactivity (IC₅₀)logP
1823188-42-6GLP-1R: 0.8 µM2.46
353258-35-2Nematicidal: 15 ppm2.89
1216024-49-5 (Methanol)Antifungal: 22 ppm1.97

Future Research Directions

  • Prodrug Development: Esterification of the carboxylic acid to improve oral bioavailability .

  • Combination Therapies: Synergistic studies with metformin for enhanced antidiabetic effects .

  • Environmental Impact: Degradation kinetics in soil and water to assess ecotoxicological risks .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator